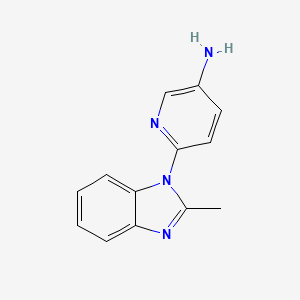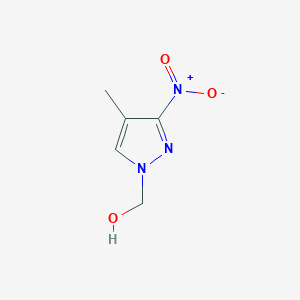![molecular formula C17H21NO5 B10906970 Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate CAS No. 64505-34-6](/img/structure/B10906970.png)
Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate is a complex organic compound with a unique structure that includes a pyrrolidine ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate can be compared with other similar compounds, such as:
- Ethyl 4-(2,5-dioxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}-1-pyrrolidinyl)benzoate
- N-arylsulfonyl-3-acetylindole derivatives
These compounds share structural similarities but differ in their specific functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
64505-34-6 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 2-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C17H21NO5/c1-4-22-16(20)10-18-15(19)9-14(17(18)21)12-5-7-13(8-6-12)23-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
YZWSDYCXIUSQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)CC(C1=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10906913.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10906917.png)
![methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906918.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine](/img/structure/B10906939.png)


![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B10906946.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)
![Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906955.png)


![3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10906965.png)
![5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10906969.png)
